Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde, followed by cyclization and chlorination steps. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) or iodine (I2) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, in solvents like ethanol or DMSO.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with different substituents.
Pyrimido[1,2-a]benzimidazole: Another fused heterocyclic compound with potential biological activities.
Uniqueness
Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine substituent and ethyl ester group contribute to its versatility in various chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C13H10ClN3O2 |
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Molecular Weight |
275.69 g/mol |
IUPAC Name |
ethyl 3-chloropyrimido[1,2-a]benzimidazole-2-carboxylate |
InChI |
InChI=1S/C13H10ClN3O2/c1-2-19-12(18)11-8(14)7-17-10-6-4-3-5-9(10)15-13(17)16-11/h3-7H,2H2,1H3 |
InChI Key |
ZSSQOZDENAQGAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=NC3=CC=CC=C3N2C=C1Cl |
Origin of Product |
United States |
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